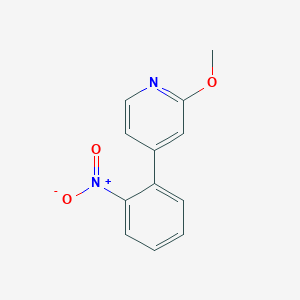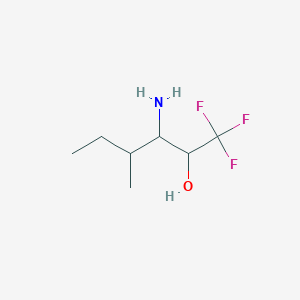
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol is a specialized compound with the molecular formula C7H14F3NO and a molecular weight of 185.19 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol typically involves the introduction of the trifluoromethyl group and the amino group into the hexanol backbone. One common method involves the reaction of 4-methylhexan-2-ol with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
- 3-Amino-1,1,1-trifluoropropan-2-ol
- 3-Amino-1,1,1-trifluorobutan-2-ol
- 3-Amino-1,1,1-trifluoropentan-2-ol
Comparison
Compared to these similar compounds, 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol has a longer carbon chain and a methyl group, which can influence its reactivity and physical properties. The presence of the trifluoromethyl group imparts unique electronic characteristics, making it distinct in terms of its chemical behavior and applications .
特性
分子式 |
C7H14F3NO |
|---|---|
分子量 |
185.19 g/mol |
IUPAC名 |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3 |
InChIキー |
FCFLZQGXRCELAZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(C(F)(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


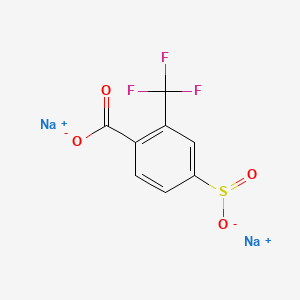
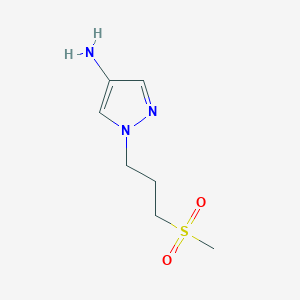

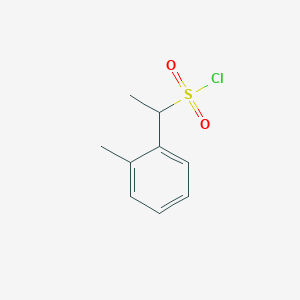
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)

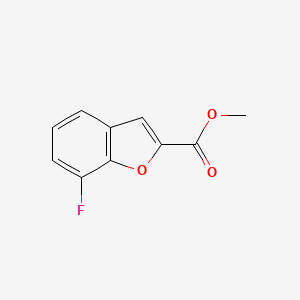
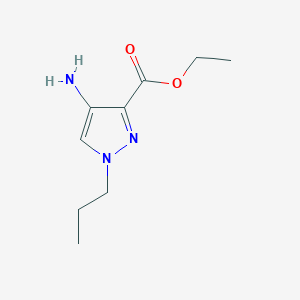
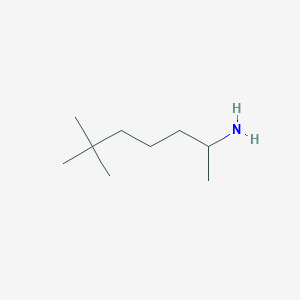

![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)


